1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Description
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Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)3-4-16(6-9)8-2-1-7(14)5-15-8/h1-2,5,17H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDWTDWAULVXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
The compound has the following chemical properties:
- Molecular Formula : C₈H₈F₃N₃O
- Molecular Weight : 215.17 g/mol
- CAS Number : 2091880-51-0
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-2-pyridinecarboxylic acid derivatives with trifluoromethyl pyrrolidine intermediates. The synthetic route can be optimized for yield and purity, employing various reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro assays demonstrated that these compounds can inhibit bacterial growth, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound's structural features are conducive to interactions with biological targets involved in cancer progression. In vitro studies have shown that analogs can inhibit cell proliferation in several cancer cell lines, including:
- MCF7 (breast cancer)
- HepG2 (liver cancer)
The mechanisms of action may involve the induction of apoptosis and inhibition of cell cycle progression .
Neuroprotective Effects
There is emerging evidence that pyridine-based compounds may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results showed a significant reduction in bacterial counts when treated with the compound compared to controls, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another study, the compound was tested against multiple cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity against MCF7 and HepG2 cells. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
Data Summary Table
| Activity Type | Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Cell wall disruption |
| Antimicrobial | Escherichia coli | 15 µg/mL | Protein synthesis inhibition |
| Anticancer | MCF7 | 8 µM | Apoptosis induction |
| Anticancer | HepG2 | 12 µM | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
